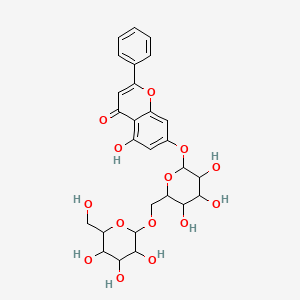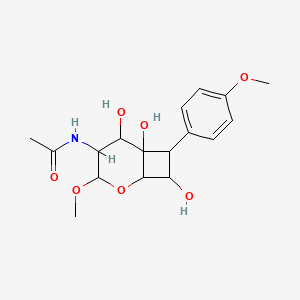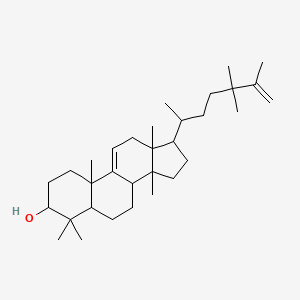
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is a natural product found in the plant Pandanus boninensis. It belongs to the triterpenoid family and has a molecular formula of C32H54O with a molecular weight of 454.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol typically involves the isolation from natural sources such as Pandanus boninensis. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sterol biosynthesis, such as lanosterol 14-alpha demethylase . This modulation can affect the production of cholesterol and other sterols, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Lanosterol: Another triterpenoid with a similar lanostane skeleton.
Eburicol: A sterol that undergoes similar metabolic pathways.
Fucosterol: A sterol with structural similarities and biological activities.
Uniqueness
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is unique due to its specific methylation pattern and the presence of a double bond at positions 9(11) and 25. These structural features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H54O |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(5,5,6-trimethylhept-6-en-2-yl)-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H54O/c1-21(2)28(4,5)17-13-22(3)23-14-19-32(10)25-11-12-26-29(6,7)27(33)16-18-30(26,8)24(25)15-20-31(23,32)9/h15,22-23,25-27,33H,1,11-14,16-20H2,2-10H3 |
InChI Key |
QGFZRJUQPWGMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


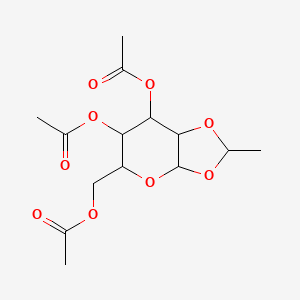
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
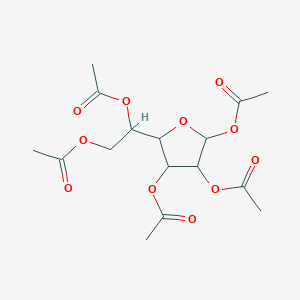
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)

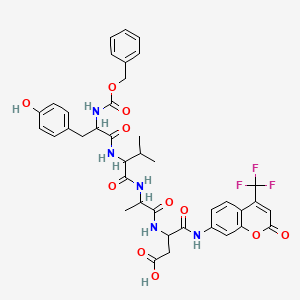
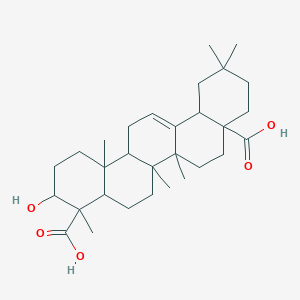
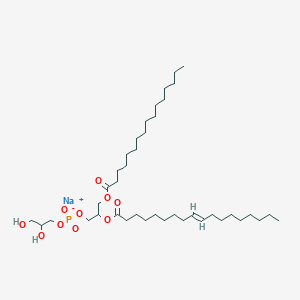
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
